1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide
CAS No.: 89242-08-0
Cat. No.: VC17298987
Molecular Formula: C20H19ClN2O
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89242-08-0 |
|---|---|
| Molecular Formula | C20H19ClN2O |
| Molecular Weight | 338.8 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C20H19ClN2O/c1-3-23(4-2)20(24)18-13-14-9-5-6-10-15(14)19(22-18)16-11-7-8-12-17(16)21/h5-13H,3-4H2,1-2H3 |
| Standard InChI Key | AXZSDFBOUIQTKT-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an isoquinoline core substituted at the 1-position with a 2-chlorophenyl group and at the 3-position with a diethylcarboxamide moiety. The planar isoquinoline system facilitates π-π stacking interactions, while the chlorophenyl and carboxamide groups introduce steric and electronic modulation, influencing solubility and target binding . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 338.8 g/mol | |
| IUPAC Name | 1-(2-chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide | |
| Canonical SMILES | CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Thermodynamic and Solubility Profiles
The compound’s lipophilicity, estimated via the partition coefficient (), is approximately 3.0–3.5, suggesting moderate membrane permeability . Its melting point and solubility remain uncharacterized, but analogs with similar substituents exhibit poor aqueous solubility (<0.1 mg/mL) and require dimethyl sulfoxide (DMSO) or ethanol for dissolution .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 1-(2-chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide can be achieved through a two-step strategy:
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Construction of the Isoquinoline Core: Palladium-catalyzed cross-coupling between a halogenated isoquinoline precursor and 2-chlorophenylboronic acid via Suzuki-Miyaura reaction .
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Carboxamide Functionalization: Amidation of the 3-carboxylic acid derivative using diethylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .
Detailed Synthetic Procedure
Step 1: Suzuki-Miyaura Coupling
A mixture of methyl 1-bromoisoquinoline-3-carboxylate (1.0 equiv.), 2-chlorophenylboronic acid (1.5 equiv.), and cesium carbonate (2.5 equiv.) in toluene/water (3:1 v/v) is degassed and heated to 80°C with Pd(dppf)Cl (0.1 equiv.) for 16 hours . Purification by silica gel chromatography yields methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate (70–80% yield) .
Step 2: Amidation
The methyl ester intermediate is treated with excess diethylamine (3.0 equiv.) and EDC/HOBt (1.2 equiv. each) in dichloromethane at 20°C for 12 hours . After aqueous workup, the crude product is recrystallized from ethanol to afford the title compound in 25–30% yield .
Optimization Challenges
Key limitations include moderate yields due to steric hindrance during amidation and competing side reactions at the electron-deficient isoquinoline core . Microwave-assisted synthesis and high-throughput screening of catalysts (e.g., Pd(PPh)) may improve efficiency .
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